Cas no 2137096-50-3 (1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)-)

1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)-, is a chiral piperidine derivative with a stereochemically defined α-amino acid moiety. Its structure features a quaternary carbon center at the 4-position, contributing to enhanced steric and electronic stability. The (αR)-configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. This compound serves as a versatile intermediate in the development of bioactive molecules, particularly in medicinal chemistry for designing enzyme inhibitors or receptor modulators. Its rigid piperidine backbone and functionalized side chain offer opportunities for further derivatization, enabling tailored modifications for specific research or industrial needs. High purity and defined stereochemistry ensure reproducibility in synthetic workflows.
1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)- structure
2137096-50-3 structure
Product Name:1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)-
CAS No:2137096-50-3
MF:C12H24N2O2
MW:228.331163406372
CID:5276695
PubChem ID:165448800
Update Time:2025-06-23

1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)-
    • EN300-697205
    • (2R)-2-amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanoic acid
    • 2137096-50-3
    • Inchi: 1S/C12H24N2O2/c1-3-12(2)5-8-14(9-6-12)7-4-10(13)11(15)16/h10H,3-9,13H2,1-2H3,(H,15,16)/t10-/m1/s1
    • InChI Key: NZAOCAZOWHSDBG-SNVBAGLBSA-N
    • SMILES: OC([C@@H](CCN1CCC(C)(CC)CC1)N)=O

Computed Properties

  • Exact Mass: 228.183778013g/mol
  • Monoisotopic Mass: 228.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 66.6Ų

Experimental Properties

  • Density: 1.024±0.06 g/cm3(Predicted)
  • Boiling Point: 364.2±37.0 °C(Predicted)
  • pka: 2.10±0.10(Predicted)

1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)- Pricemore >>

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1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)- Related Literature

Additional information on 1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)-

Introduction to 1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)- (CAS No. 2137096-50-3)

1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)-, identified by its CAS number 2137096-50-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly its chiral center and specific functional groups, make it a promising candidate for further investigation in drug discovery.

The chemical structure of 1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)- consists of a piperidine ring substituted with a butanoic acid moiety at the 1-position, an amino group at the α-position, and ethyl and methyl groups at the 4-position. This configuration imparts distinct chemical properties that are crucial for its biological activity. The presence of the (αR) configuration indicates a specific stereochemical arrangement, which is often critical for the efficacy and selectivity of pharmaceutical compounds.

In recent years, there has been growing interest in piperidine derivatives due to their potential as pharmacological agents. These compounds have been explored for their roles in treating various diseases, including neurological disorders, infectious diseases, and cancer. The structural motif of piperidine is particularly valuable because it can mimic natural amino acids and interact with biological targets in a manner similar to peptides. This property makes piperidine-based compounds attractive for developing drugs that require precise targeting and high specificity.

One of the most compelling aspects of 1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)- is its potential as a building block for more complex drug molecules. Researchers have utilized similar scaffolds to develop lead compounds that exhibit significant therapeutic activity. For instance, piperidine derivatives have been shown to inhibit enzymes involved in disease pathways by binding to their active sites with high affinity. This has led to several clinical candidates entering Phase II and Phase III trials, demonstrating the promise of this chemical class.

The synthesis of 1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)- presents unique challenges due to its complex stereochemistry. Achieving the correct (αR) configuration requires careful control over reaction conditions and stereochemical purity. Advances in synthetic methodologies have enabled more efficient and scalable production of such chiral compounds, making them more accessible for further research. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been particularly useful in this regard.

Recent studies have highlighted the biological activity of 1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)- by investigating its interactions with various biological targets. For example, preliminary in vitro studies suggest that this compound may exhibit inhibitory effects on certain kinases, which are key enzymes in cancer signaling pathways. Additionally, its ability to modulate neurotransmitter receptors has been explored in models of neurological disorders. These findings underscore the potential therapeutic applications of this compound and justify further investigation.

The pharmacokinetic properties of 1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)- are also of great interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted is essential for determining its suitability as a drug candidate. Preliminary data indicate that this compound exhibits favorable pharmacokinetic profiles in animal models, suggesting good bioavailability and moderate metabolic clearance. These characteristics are desirable for developing drugs with prolonged therapeutic effects.

In conclusion, 1-Piperidinebutanoic acid, α-amino-4-ethyl-4-methyl-, (αR)-, with its CAS number 2137096-50-3, represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it an attractive molecule for drug discovery efforts. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this one are likely to play a significant role in the development of next-generation pharmaceuticals.

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